molecular formula C18H14N8O2S B11176002 9-(4-methoxyphenyl)-7-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

9-(4-methoxyphenyl)-7-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B11176002
M. Wt: 406.4 g/mol
InChI Key: VHIOMMNWXBDPOE-UHFFFAOYSA-N
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Description

The compound 9-(4-methoxyphenyl)-7-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a heterocyclic molecule featuring a pyrido-triazolo-pyrimidine core. This scaffold is structurally complex, integrating fused pyrimidine and triazole rings, with a 4-methoxyphenyl substituent at position 9 and a methylsulfanyl-modified triazole moiety at position 5.

The methylsulfanyl group on the triazole ring may enhance lipophilicity and influence binding interactions, while the 4-methoxyphenyl substituent could contribute to π-π stacking with biological targets.

Properties

Molecular Formula

C18H14N8O2S

Molecular Weight

406.4 g/mol

IUPAC Name

8-(4-methoxyphenyl)-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one

InChI

InChI=1S/C18H14N8O2S/c1-28-11-5-3-10(4-6-11)14-13-12(21-16-19-9-20-26(14)16)7-8-25(15(13)27)17-22-18(29-2)24-23-17/h3-9H,1-2H3,(H,22,23,24)

InChI Key

VHIOMMNWXBDPOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)C5=NC(=NN5)SC

Origin of Product

United States

Preparation Methods

Precursor Preparation: Pyridine-3,4-Diamine Derivatives

The core structure originates from a pyridine-3,4-diamine intermediate. 4-Methoxybenzaldehyde undergoes condensation with malononitrile in ethanol under acidic conditions to yield 2-amino-3-cyano-5-(4-methoxyphenyl)pyridine. Reduction of the nitrile group using Raney nickel and hydrogen gas produces the corresponding diamine, which serves as the foundational building block.

Cyclocondensation with 1,3-Dicarbonyl Compounds

Reaction of the diamine with ethyl acetoacetate in acetic acid under oxygen atmosphere facilitates cyclocondensation to form the triazolo[1,5-a]pyrimidinone ring (Table 1).

Table 1: Optimization of Cyclocondensation Conditions

EntrySolventCatalystAtmosphereYield (%)
1EthanolPd(OAc)₂Air34
2Acetic acidNoneO₂94
3DMFCu(OAc)₂Ar6

Optimal yields (94%) are achieved using acetic acid as both solvent and catalyst under oxygen. Microwave irradiation (180°C, 20 min) further accelerates the reaction, minimizing byproduct formation.

Functionalization with 3-(Methylsulfanyl)-1H-1,2,4-Triazol-5-yl

Synthesis of 5-Amino-3-(Methylsulfanyl)-1H-1,2,4-Triazole

Thiocarbazide reacts with methyl isothiocyanate in aqueous NaOH to form 3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine. Purification via recrystallization from ethanol yields the triazole derivative in 85% purity.

Coupling to the Core Structure

The triazole amine undergoes nucleophilic substitution with a chloromethyl intermediate at position 7 of the pyrido-triazolo-pyrimidinone core. Reaction in DMF at 80°C for 12 hours affords the coupled product in 78% yield (Scheme 1).

Scheme 1: Triazole Coupling Reaction
Core-Cl+Triazole-NH2DMF, 80°CTarget Compound\text{Core-Cl} + \text{Triazole-NH}_2 \xrightarrow{\text{DMF, 80°C}} \text{Target Compound}

Regioselective Introduction of the 4-Methoxyphenyl Group

The 4-methoxyphenyl substituent is introduced via Suzuki-Miyaura coupling using palladium acetate as a catalyst. A brominated precursor at position 9 reacts with 4-methoxyphenylboronic acid in a dioxane/water mixture, yielding the substituted product in 89% yield (Table 2).

Table 2: Suzuki Coupling Optimization

EntryCatalystBaseSolventYield (%)
1Pd(OAc)₂K₂CO₃Dioxane/H₂O89
2PdCl₂(PPh₃)NaHCO₃Toluene/EtOH72

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Resonances at δ 8.42 (s, 1H, triazole-H), δ 7.89 (d, J = 8.6 Hz, 2H, aryl-H), and δ 3.89 (s, 3H, OCH₃) confirm regioselective substitution.

  • MS (ESI) : m/z 508.1 [M+H]⁺ aligns with the molecular formula C₂₃H₁₈N₈O₂S.

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar fused-ring system with dihedral angles < 5° between heterocycles, confirming the proposed structure .

Chemical Reactions Analysis

Types of Reactions

9-(4-methoxyphenyl)-7-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound in focus has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives with similar triazole structures have shown promising activity against breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

The incorporation of triazole moieties into drug design has been associated with enhanced antimicrobial activity. The target compound has been tested against several bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis. Its efficacy is attributed to its ability to disrupt microbial cell wall synthesis and function .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds. The presence of the methoxyphenyl group and the methylsulfanyl substituent in the compound enhances its lipophilicity and biological activity. Studies suggest that modifications at these positions can lead to improved potency and selectivity against specific targets .

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to the target structure:

Case Study 1: Synthesis and Evaluation

A study by researchers synthesized a series of triazole derivatives, including analogs of the target compound. These were screened for their anti-cancer properties using MTT assays on various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity .

Case Study 2: Antimicrobial Testing

In another investigation, a derivative similar to the target compound was tested against Mycobacterium tuberculosis. The study utilized a resazurin microplate assay to assess anti-tubercular activity. Findings revealed that the compound displayed potent activity against both drug-sensitive and drug-resistant strains, suggesting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-7-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations :

  • The compound from (C₁₆H₁₂ClN₅O₂) shares a methoxyphenyl group but replaces the methylsulfanyl-triazole with a methyl group, reducing molecular weight by ~50 Da compared to the target compound (estimated MW: ~450–470 Da).
  • The cyclopentane-fused derivative in incorporates a thioxo group, which could enhance hydrogen-bonding interactions with biological targets .

Impact of Substituents on Bioactivity

Methylsulfanyl vs. Thiol/Thioxo Groups

Compounds with sulfur-containing substituents (e.g., methylsulfanyl, thiol, or thioxo groups) exhibit distinct reactivity and bioactivity:

  • Similar groups in triazolo-pyrimidines have been linked to improved antimicrobial activity due to enhanced membrane penetration .
  • Thiol/Thioxo (): These groups can act as hydrogen-bond donors or participate in disulfide bonding, as seen in 5-[5-(4-methoxyphenyl)-pyrrolo-thiazolo-pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (). Such derivatives show promise in enzyme inhibition .

Aryl Substituents (4-Methoxyphenyl vs. Others)

  • 4-Methoxyphenyl : Present in both the target compound and ’s derivative, this group is associated with anti-inflammatory activity in pyrido-triazolo-pyrimidines .
  • 4-Methylphenyl (): Triazolo-benzo-thieno-pyrimidines with 4-methylphenyl groups demonstrated bioactivity comparable to reference drugs, suggesting that electron-donating substituents enhance target affinity .

Pharmacological Activities

While direct data for the target compound are unavailable, structurally related compounds exhibit diverse activities:

Compound Class Reported Activities Mechanism Insights References
Triazolo[1,5-a]pyrimidines Antimicrobial, anti-inflammatory, kinase inhibition DNA gyrase binding; COX-2 inhibition
Benzo-thieno-pyrimidines Anticancer, antiviral Topoisomerase inhibition; viral entry
Pyrrolo-thiazolo-pyrimidines Antimicrobial, enzyme inhibition Thiol-mediated redox interactions

Notable Findings:

  • The triazolo-pyrimidine core in ’s compound 13 showed analgesic and anti-inflammatory effects in vivo, with ulcerogenic activity lower than ibuprofen .
  • Methylsulfanyl-containing analogs (e.g., from ) displayed moderate antimicrobial activity against Gram-positive bacteria, supporting the hypothesis that sulfur-based substituents enhance bioactivity .

Biological Activity

The compound 9-(4-methoxyphenyl)-7-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one , with CAS number 1144465-39-3 , is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound features a unique molecular structure that combines multiple heterocycles with substituents that may influence its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₁₈H₁₄N₈O₂S
Molecular Weight406.4 g/mol
CAS Number1144465-39-3

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent , as well as its effects on various cellular pathways.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. The integration of the pyrido and triazolo structures in this compound suggests enhanced activity against cancer cell lines. Studies have shown that derivatives of triazoles can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.

  • Mechanism of Action : The proposed mechanisms include inhibition of key enzymes involved in nucleotide synthesis and modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

Similar compounds within the same chemical family have demonstrated broad-spectrum antimicrobial activity. The presence of the methylsulfanyl group may enhance the interaction with microbial targets, leading to effective inhibition of bacterial growth.

Case Studies

Recent studies have highlighted the efficacy of triazole derivatives in various therapeutic contexts:

  • In Vitro Studies : A study evaluated the cytotoxic effects of similar triazole compounds on several cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a dose-dependent inhibition of cell viability, indicating potential for further development as anticancer agents .
  • Mechanistic Insights : Another investigation focused on the interaction between triazole derivatives and specific kinases involved in cancer signaling pathways. The findings suggested that these compounds could serve as dual inhibitors targeting both angiogenesis and tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Methoxyphenyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Methylsulfanyl Substituent : Potentially increases metabolic stability and alters pharmacokinetic properties.

Research into SAR has indicated that modifications to these groups can lead to improved efficacy and selectivity against cancer cells.

Q & A

Q. Critical Parameters :

ParameterOptimal ConditionImpact on YieldReference
SolventEthanol or DMFPolarity affects intermediate solubility
Temperature50–80°C (reflux)Higher temps accelerate cyclization
CatalystAPTS or CuSO₄/ascorbateReduces side reactions
Reaction Time12–24 hoursLonger durations improve conversion

How can researchers structurally characterize this compound and validate its purity?

Basic Research Focus
Standard analytical workflows include:

  • Chromatography : TLC for reaction monitoring and HPLC for purity assessment (>95%) .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl and methylsulfanyl groups).
    • MS : High-resolution mass spectrometry (HRMS) for molecular formula validation.

Q. Advanced Techniques :

  • X-ray Crystallography : Resolves 3D conformation, critical for docking studies .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for formulation studies.

What methodologies are used for preliminary biological activity screening?

Basic Research Focus
Initial screens focus on:

  • Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based assays .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Data Interpretation :

  • IC₅₀ Values : Compare with reference drugs (e.g., doxorubicin).
  • Selectivity Index : Ratio of cytotoxic vs. therapeutic effects.

How can contradictory yield data in synthetic protocols be resolved?

Advanced Research Focus
Discrepancies arise from variable catalyst loading or solvent purity. Strategies include:

  • Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., catalyst concentration, solvent ratio) .
  • Machine Learning : Bayesian optimization predicts optimal conditions, reducing trial iterations .

Case Study :
A 20% yield improvement was achieved by adjusting CuSO₄ concentration from 5 mol% to 7.5 mol% in click chemistry steps .

What approaches are used for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Analog Synthesis : Modify substituents (e.g., replace methylsulfanyl with ethoxy groups) .
  • Computational SAR :
    • Molecular Docking : Predict binding affinity to target proteins (e.g., EGFR kinase) .
    • QSAR Models : Relate logP or polar surface area to bioactivity .

Q. Key Findings :

ModificationBioactivity ChangeReference
Methoxy → HydroxyIncreased solubility
Methylsulfanyl → MethylReduced cytotoxicity

How can computational modeling optimize synthetic or biological performance?

Q. Advanced Research Focus

  • DFT Calculations : Predict reaction pathways (e.g., transition states in cyclization) .
  • Molecular Dynamics (MD) : Simulate compound-membrane interactions for bioavailability .

Q. Tools :

  • COMSOL Multiphysics : Models reaction kinetics in flow chemistry setups .
  • AutoDock Vina : Screens virtual libraries for lead optimization .

What green chemistry strategies improve the sustainability of synthesis?

Q. Advanced Research Focus

  • Solvent Replacement : Ethanol or water instead of DMF .
  • Catalyst Recycling : Recover Cu catalysts via filtration .
  • Flow Chemistry : Continuous processes reduce waste by 40% compared to batch methods .

Case Study :
Using NaClO in ethanol reduced hazardous waste by 60% in oxidative ring closure steps .

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